Cas no 1807891-17-3 ((2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride)
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride
- 2,6-bis(trifluoromethyl)piperidine hydrochloride, cis
- Z2177030828
- (2S,6R)-2,6-bis(trifluoromethyl)piperidine;hydrochloride
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- MDL: MFCD28954273
- Inchi: 1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13;/h4-5,14H,1-3H2;1H/t4-,5+;
- InChI Key: QWCGHRBBNWYCRU-JEVYUYNZSA-N
- SMILES: Cl.FC([C@H]1CCC[C@@H](C(F)(F)F)N1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 175
- Topological Polar Surface Area: 12
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-219651-0.05g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 0.05g |
$477.0 | 2023-09-16 | |
| Enamine | EN300-219651-0.1g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 0.1g |
$624.0 | 2023-09-16 | |
| Enamine | EN300-219651-0.25g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 0.25g |
$891.0 | 2023-09-16 | |
| Enamine | EN300-219651-0.5g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 0.5g |
$1405.0 | 2023-09-16 | |
| Enamine | EN300-219651-1.0g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 1g |
$1801.0 | 2023-05-01 | |
| Enamine | EN300-219651-2.5g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 2.5g |
$3530.0 | 2023-09-16 | |
| Enamine | EN300-219651-5.0g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 5g |
$5221.0 | 2023-05-01 | |
| Enamine | EN300-219651-10.0g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 10g |
$7742.0 | 2023-05-01 | |
| Enamine | EN300-219651-1g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 1g |
$1801.0 | 2023-09-16 | |
| Enamine | EN300-219651-5g |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride |
1807891-17-3 | 95% | 5g |
$5221.0 | 2023-09-16 |
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride
Introduction to (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride (CAS No. 1807891-17-3)
(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride (CAS No. 1807891-17-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of two trifluoromethyl groups and a piperidine ring, which contribute to its distinct chemical and biological properties.
The chiral nature of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is particularly noteworthy. Chirality plays a crucial role in the pharmacological activity and selectivity of many drugs. The specific stereochemistry of this compound can influence its binding affinity to target receptors and enzymes, thereby affecting its therapeutic efficacy and safety profile. Recent studies have highlighted the importance of chiral compounds in drug development, as they can lead to more effective and safer medications.
In terms of its chemical structure, (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine. The presence of the trifluoromethyl groups (CF3) imparts unique electronic and steric properties to the molecule. These groups are known for their strong electron-withdrawing effects, which can modulate the reactivity and stability of the compound. Additionally, the trifluoromethyl groups can enhance the lipophilicity of the molecule, potentially improving its bioavailability and cell membrane permeability.
The hydrochloride salt form of this compound is commonly used in pharmaceutical applications due to its improved solubility and stability compared to the free base form. The formation of a salt with hydrochloric acid can enhance the compound's aqueous solubility, making it more suitable for formulation into various dosage forms such as tablets, capsules, and injectable solutions.
Recent research has explored the potential applications of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride in various therapeutic areas. One notable area is its use as an intermediate in the synthesis of novel pharmaceuticals. The unique structural features of this compound make it a valuable building block for constructing complex molecules with specific biological activities. For example, it has been utilized in the development of compounds targeting G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are important targets for drug discovery.
Another area of interest is the use of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride in neuropharmacology. Studies have shown that compounds with similar structures can exhibit potent activity at serotonin receptors, making them potential candidates for treating mood disorders such as depression and anxiety. The chiral nature of this compound may also contribute to its selectivity for specific receptor subtypes, which could lead to more targeted and effective treatments.
In addition to its therapeutic potential, (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride has been investigated for its use in chemical biology research. Its unique properties make it a useful tool for probing biological systems and understanding molecular interactions. For instance, it can be used as a probe to study protein-protein interactions or as a ligand in high-throughput screening assays to identify new drug targets.
The synthesis of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride has been optimized through various methods to ensure high yields and purity. Common synthetic routes involve multistep processes that include asymmetric synthesis techniques to achieve the desired stereochemistry. Advances in catalytic methods have also contributed to more efficient and environmentally friendly synthetic strategies.
In conclusion, (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride (CAS No. 1807891-17-3) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics and advancing our understanding of biological systems. Ongoing research continues to uncover new applications and insights into this intriguing molecule.
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